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Rutin, tris-O-(2-hydroxyethyl)-

Cat. No.: B15219774
M. Wt: 672.6 g/mol
InChI Key: YZXSXYHODCIFDQ-ZAAWVBGYSA-N
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Description

Significance of Flavonoids in Biochemical Research

Flavonoids are a diverse group of polyphenolic secondary metabolites found extensively in fruits, vegetables, tea, and wine. nih.govnih.gov Their fundamental structure consists of a fifteen-carbon skeleton arranged in two benzene (B151609) rings connected by a three-carbon chain. numberanalytics.com In plants, flavonoids play crucial roles in growth regulation, defense against pathogens, and pigmentation. nih.govresearchgate.net

In the realm of biochemical and medical research, flavonoids are lauded for their broad spectrum of biological activities. nih.govnih.gov These include potent antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. nih.govnih.govresearchgate.net Their ability to scavenge free radicals and modulate key cellular enzyme functions contributes to their health-promoting effects. nih.govresearchgate.net Extensive research has linked flavonoid consumption to a reduced risk of various chronic conditions, including cardiovascular diseases and neurodegenerative disorders. nih.govnumberanalytics.com

Rationale for Synthetic Modification of Natural Rutin (B1680289)

Rutin, a prominent flavonoid glycoside, exhibits a range of beneficial pharmacological activities. nih.gov However, its clinical application has been hampered by low bioavailability, stemming from poor water solubility and susceptibility to degradation under acidic conditions. nih.govresearchgate.net To overcome these limitations, researchers have focused on the synthetic modification of the rutin molecule. The primary goal of such modifications is to enhance its physicochemical properties, thereby improving its absorption, stability, and, consequently, its therapeutic efficacy. researchgate.netnih.gov

Definition and Nomenclature of Rutin, tris-O-(2-hydroxyethyl)- (Troxerutin) in Academic Context

Rutin, tris-O-(2-hydroxyethyl)-, commonly known as Troxerutin (B1681598), is a semi-synthetic derivative of natural rutin. nih.govnih.gov It is more precisely defined as a mixture of hydroxyethylrutosides, with the main component being 3',4',7-Tris[O-(2-hydroxyethyl)]rutin. nih.govwikipedia.orgsigmaaldrich.com This compound is also referred to as Vitamin P4. nih.govull.esconsensus.app The synthesis involves the hydroxyethylation of the phenolic hydroxyl groups on the rutin flavonoid skeleton using ethylene (B1197577) oxide in an alkaline solvent. google.com

Interactive Table: Chemical Identifiers for Troxerutin

Identifier Value
IUPAC Name 2-[3,4-bis(2-hydroxyethoxy)phenyl]-5-hydroxy-7-(2-hydroxyethoxy)-4-oxo-4H-chromen-3-yl 6-O-(6-deoxy-β-D-mannopyranosyl)-β-D-glucopyranoside wikipedia.org
CAS Number 7085-55-4 wikipedia.org
Molecular Formula C33H42O19 wikipedia.org

Overview of Research Trajectories for Rutin, tris-O-(2-hydroxyethyl)-

Research into Troxerutin has followed several key trajectories, primarily focusing on its pharmacological effects and underlying molecular mechanisms. A significant body of work has established its potent antioxidant and anti-inflammatory properties. nih.govpatsnap.comnbinno.com Studies have demonstrated its ability to scavenge free radicals, reduce oxidative stress, and inhibit the production of pro-inflammatory mediators. patsnap.comnbinno.com

Another major area of investigation is its vasoprotective and rheological effects. patsnap.comnih.gov Troxerutin is known to strengthen capillaries, improve microcirculation, and reduce blood viscosity, making it a valuable agent in the treatment of vascular disorders. patsnap.comnih.gov

Furthermore, emerging research is exploring the neuroprotective, anti-diabetic, and anti-tumor activities of Troxerutin. nih.govull.es Studies have shown its potential in mitigating neuroinflammation, improving cognitive function, regulating blood glucose levels, and inhibiting the growth of cancer cells. patsnap.comjournal-jop.orgmtroyal.ca

Interactive Table: Key Research Findings on Troxerutin

Research Area Key Findings Supporting Evidence
Antioxidant & Anti-inflammatory Scavenges free radicals, reduces oxidative stress, inhibits pro-inflammatory mediators. patsnap.comnbinno.com Decreases reactive oxygen species (ROS) levels and modulates inflammatory signaling pathways like NF-κB. nih.govmedchemexpress.com
Vasoprotective Strengthens capillaries, improves microcirculation, reduces capillary fragility. patsnap.com Enhances the flexibility and permeability of capillary walls. patsnap.com
Neuroprotective Reduces neuroinflammation and oxidative stress in the central nervous system. patsnap.com Crosses the blood-brain barrier and has shown potential in models of cognitive impairment. patsnap.comnih.gov
Anti-diabetic Improves glucose intolerance and insulin (B600854) signaling. nih.govmedchemexpress.com Reduces blood glucose and hyperinsulinemia in animal models. nih.gov

| Anti-tumor | Induces apoptosis and inhibits the growth of various cancer cell lines. nih.govmtroyal.ca | Modulates signaling pathways involved in cell proliferation and survival. researchgate.net |

Current Research Gaps and Objectives in the Study of Rutin, tris-O-(2-hydroxyethyl)-

Despite the extensive research on Troxerutin, several knowledge gaps remain. While its pharmacological effects are well-documented, the precise molecular mechanisms underlying some of its actions are not fully elucidated. nih.gov For instance, a deeper understanding of the specific signaling pathways modulated by Troxerutin in different disease models is needed. nih.gov

A significant objective for future research is to explore the full therapeutic potential of Troxerutin in a broader range of diseases. This includes more in-depth investigations into its efficacy in neurodegenerative diseases, various types of cancer, and metabolic disorders. nih.gov

Furthermore, while the semi-synthetic nature of Troxerutin improves upon the bioavailability of natural rutin, further studies into optimizing its delivery and formulation could enhance its clinical utility. Research into novel drug delivery systems and further chemical modifications to improve its pharmacokinetic profile are warranted. researchgate.net The development of more efficient and environmentally friendly synthesis methods also remains an important goal. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H36O18 B15219774 Rutin, tris-O-(2-hydroxyethyl)-

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H36O18

Molecular Weight

672.6 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one;ethane-1,2-diol

InChI

InChI=1S/C27H30O16.C2H6O2/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9;3-1-2-4/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3;3-4H,1-2H2/t8-,15+,17-,18+,20+,21-,22+,23+,26+,27-;/m0./s1

InChI Key

YZXSXYHODCIFDQ-ZAAWVBGYSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.C(CO)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.C(CO)O

Origin of Product

United States

Synthetic Methodologies and Chemoenzymatic Derivatization Strategies for Rutin, Tris O 2 Hydroxyethyl

Historical and Contemporary Approaches to Rutin (B1680289) Hydroxyethylation

The synthesis of Tris-O-(2-hydroxyethyl)-rutin has evolved from one-step reactions to more controlled, multi-step processes. Initially, the common method involved the direct hydroxyethylation of rutin. google.com This approach, however, often resulted in a mixture of products with varying degrees of hydroxyethylation, including mono-, di-, tri-, and even tetra-substituted derivatives. researchgate.netresearchgate.net The challenge lay in controlling the reaction to favor the formation of the desired tris-substituted compound.

Contemporary methods have introduced more refined strategies. One notable advancement is a two-stage reaction process. In the first stage, rutin undergoes hydroxyethylation under alkaline conditions to produce a mixture of hydroxyethylated products. The second stage involves the addition of a coordination catalyst to drive the reaction towards the desired 3',4',7-tris-O-(2-hydroxyethyl)rutin. google.com Another innovative approach involves the initial synthesis and purification of 7-monohydroxyethyl rutin to a high purity (greater than 98%) before proceeding with further hydroxyethylation. google.com This method allows for greater control over the final product composition and reduces the complexity of the final purification steps. google.com

The choice of etherifying agent is also a key aspect of the synthesis. While ethylene (B1197577) oxide is a common hydroxyethylating agent, other reagents like chloroethanol, tetrahydroxyethylethylenediamine, and ethylene carbonate have also been explored. google.com The reaction conditions, including the choice of solvent (e.g., water, methanol (B129727), ethanol, pyridine) and catalyst (e.g., sodium hydroxide (B78521), potassium hydroxide, ammonia), are critical factors that influence the reaction's outcome. google.comgoogle.comgoogle.com

Reaction Mechanisms and Pathways for the Synthesis of Rutin, tris-O-(2-hydroxyethyl)-

The fundamental reaction for the synthesis of Tris-O-(2-hydroxyethyl)-rutin is a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a hydroxyethyl (B10761427) group onto the phenolic hydroxyl groups of the rutin molecule. The process is typically carried out under basic conditions. google.com

The reaction proceeds in the following general steps:

Deprotonation: In the presence of a base, the phenolic hydroxyl groups of rutin are deprotonated to form rutin negative ions (phenoxides). google.com

Nucleophilic Attack: These highly reactive phenoxide ions then act as nucleophiles, attacking the electrophilic carbon of the hydroxyethylating agent (e.g., ethylene oxide). google.com

Chain Polymerization: The newly introduced hydroxyethyl group itself contains a hydroxyl group, which can also be deprotonated and react further with the etherifying agent. This can lead to the formation of poly(oxyethylene) chains attached to the rutin backbone. google.com

The different hydroxyl groups on the rutin molecule exhibit varying reactivities due to their positions on the flavonoid structure. This difference in reactivity is a key factor in the formation of a mixture of isomers during the synthesis. google.com

A proposed mechanism for the reaction of rutin with acrolein to form a hemiacetal adduct suggests the potential for complex interactions and the formation of various adducts. researchgate.net While not a direct synthesis of the title compound, it highlights the reactive nature of the rutin molecule.

Optimization of Synthetic Yields and Selectivity of Rutin, tris-O-(2-hydroxyethyl)- Isomers

Optimizing the synthesis of Tris-O-(2-hydroxyethyl)-rutin to achieve high yields and selectivity for the desired 7,3',4'-trisubstituted isomer is a primary focus of research. Several factors can be manipulated to achieve this goal.

Reaction Parameters and Their Impact on Yield and Selectivity

ParameterEffect on SynthesisResearch Findings
Catalyst The choice and concentration of the catalyst are crucial.Using sodium hydroxide as a catalyst in an aqueous solution has been shown to be effective. google.com A specific weight ratio of rutin to sodium hydroxide (100:0.82-100:0.85) has been optimized. google.com
Solvent The solvent system influences the solubility of reactants and the reaction rate.A mixture of water and methanol has been used as a solvent. google.com Reducing the amount of aqueous solvent to less than 1.5 times the total amount of rutin can improve the process. google.com
Reactant Ratio The molar ratio of rutin to the etherifying agent affects the degree of substitution.Controlling the dosage of the etherifying agent is key to obtaining products with different molar substitution degrees. google.com
Temperature Reaction temperature impacts the reaction rate and can influence side reactions.Reaction temperatures are typically controlled in the range of 50-80°C. google.com
Reaction Time The duration of the reaction determines the extent of conversion.Reaction times can range from 3 to 8 hours. google.com
pH The pH of the reaction mixture is critical for the deprotonation of rutin.Maintaining a pH between 9 and 13 during alkalization is a common practice. google.com Adjusting the final pH to 9.5-10.3 using a resin can improve product purity. google.com

One patented method describes a two-stage reaction where the initial phase is carried out until the total amount of monohydroxyethyl and tetrahydroxyethyl products is below a certain threshold (e.g., less than 10%). google.com Subsequently, a coordination catalyst like borax (B76245) is added to promote the formation of the desired tris-hydroxyethyl product. google.com Another strategy involves the micronization of rutin to a particle size of 5-20 μm to enhance its reactivity. google.com

Purification Techniques for Rutin, tris-O-(2-hydroxyethyl)- and its Related Derivatives

The purification of Tris-O-(2-hydroxyethyl)-rutin from the reaction mixture, which often contains unreacted rutin, various hydroxyethylated isomers, and other impurities, is a critical step in obtaining a high-purity product. Several techniques are employed for this purpose.

A significant advancement in purification involves a multi-step process. One approach is to first purify an intermediate, 7-monohydroxyethyl rutin, to a high degree of purity (over 98%) via recrystallization from solvents like water, methanol, ethanol, or isopropanol. google.com This simplifies the subsequent purification of the final tris-hydroxyethylated product. google.com

Common purification methods for the final product include:

Recrystallization: This is a widely used technique for purifying the final product. The crude product is dissolved in a suitable solvent or solvent mixture, and then allowed to crystallize, leaving impurities in the solution. google.com

Chromatography: Various chromatographic techniques are effective for separating the different hydroxyethylated derivatives.

Macroporous Resin Chromatography: This method can be used to remove impurities from the reaction liquid. google.com

Ion Exchange Chromatography: Cation and anion exchange resins are used for desalination of the reaction mixture. google.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful analytical and preparative technique for separating rutin and its derivatives. mpg.de A stability-indicating LC-UV method has been developed for the simultaneous determination of 3',4',7-Tri-O-(β-hydroxyethyl)rutin and its degradation products. nih.gov

Decolorization: Activated carbon is often used to decolorize the reaction solution before crystallization. google.com

The development of efficient purification strategies is crucial for producing Tris-O-(2-hydroxyethyl)-rutin that meets the stringent purity requirements for pharmaceutical applications.

Green Chemistry Principles in the Synthesis of Rutin, tris-O-(2-hydroxyethyl)-

The application of green chemistry principles to the synthesis of pharmaceuticals is of growing importance to minimize environmental impact and enhance sustainability. ejcmpr.comunibo.it While specific studies focusing solely on the "green" synthesis of Tris-O-(2-hydroxyethyl)-rutin are not extensively detailed in the provided results, several aspects of the existing synthetic methods can be evaluated from a green chemistry perspective.

Areas for Green Chemistry Improvement in Troxerutin (B1681598) Synthesis

Green Chemistry PrincipleApplication in Troxerutin SynthesisPotential Improvements
Use of Safer Solvents Water is often used as a solvent, which is a green choice. google.com However, organic solvents like methanol, ethanol, and pyridine (B92270) are also employed. google.comgoogle.comExploring the use of exclusively water or other benign solvent systems.
Atom Economy The Williamson ether synthesis itself has good atom economy. However, the formation of byproducts with varying degrees of substitution reduces the overall atom economy for the desired product.Optimizing reaction conditions to maximize the yield of the tris-substituted product would improve atom economy.
Catalysis The use of catalysts like sodium hydroxide is common. google.com While effective, the use of large quantities can lead to waste.Investigating the use of more efficient and recyclable catalysts. The use of resins that can be regenerated is a step in this direction. google.com
Energy Efficiency Reactions are often carried out at elevated temperatures (50-80°C). google.comDeveloping synthetic routes that can be performed at ambient temperature would reduce energy consumption.
Waste Prevention The formation of multiple byproducts necessitates extensive purification, which generates waste.The two-step synthesis involving the purification of an intermediate can be seen as a strategy to minimize waste in the final purification step. google.com

The development of chemoenzymatic methods, where enzymes are used as catalysts, represents a promising avenue for the greener synthesis of rutin derivatives. unibo.itnih.gov Enzymatic reactions often offer high selectivity under mild conditions, reducing the need for protecting groups and minimizing waste. While not specifically documented for Tris-O-(2-hydroxyethyl)-rutin in the provided results, this approach has been successfully applied to other rutin derivatives. nih.gov Further research into enzymatic or biocatalytic routes for the hydroxyethylation of rutin could lead to more sustainable manufacturing processes.

Advanced Analytical and Spectroscopic Characterization Methodologies for Rutin, Tris O 2 Hydroxyethyl

Chromatographic Separation Techniques (e.g., HPLC, LC-MS) for Mixtures Containing Rutin (B1680289), tris-O-(2-hydroxyethyl)-

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for the separation and analysis of troxerutin (B1681598) and its related compounds. researchgate.netresearchgate.net These techniques offer high resolution and sensitivity, making them ideal for complex mixtures. globalresearchonline.net

A variety of HPLC methods have been developed for the determination of troxerutin in different matrices, including pharmaceutical formulations and biological samples like plasma and urine. researchgate.netnih.govscispace.com For instance, a rapid HPLC method utilizing a fused-core column has been established for the simultaneous determination of troxerutin, rutin, diosmin, and hesperidin (B1673128) in food supplements. researchgate.net This method employs an Ascentis Express RP-Amide column with a mobile phase of acetonitrile (B52724) and acetic acid solution at pH 3, achieving efficient separation at 50°C with a flow rate of 1.0 mL/min and UV detection at 255 nm. researchgate.net

Another RP-HPLC method for estimating troxerutin in bulk and tablet forms uses a mobile phase of 20 mM phosphate (B84403) buffer (pH 8), acetonitrile, and methanol (B129727) in a 60:25:15 v/v ratio, with a flow rate of 1 ml/min and detection at 254 nm. scispace.com

For analyzing troxerutin in human plasma and urine, an HPLC method involving conversion to tetrahydroxyethylrutoside followed by fluorescence detection has been described. nih.gov Furthermore, a highly sensitive LC-MS/MS method has been developed for troxerutin determination in human plasma, utilizing liquid-liquid extraction and gradient elution with a mobile phase of 10 mM ammonium (B1175870) acetate (B1210297) with 0.1% formic acid and methanol. researchgate.net

Table 1: HPLC Methods for Troxerutin Analysis
TechniqueColumnMobile PhaseFlow RateDetectionApplicationReference
HPLCAscentis Express RP-Amide (100 × 3.0 mm, 2.7 μm)Acetonitrile/water solution of acetic acid pH 3 (30:70, v/v)1.0 mL/minUV at 255 nmFood Supplements researchgate.net
RP-HPLCNot specified20 mM Phosphate buffer (pH 8): Acetonitrile: Methanol (60:25:15% v/v)1 mL/minUV at 254 nmBulk and Tablet Formulation scispace.com
HPLCNot specifiedNot specified (involves chemical derivatization)Not specifiedFluorescenceHuman Plasma and Urine nih.gov
LC-MS/MSRP-LCGradient of 10 mM ammonium acetate containing 0.1% formic acid and methanol0.9 mL/minMS/MS (MRM)Human Plasma researchgate.net

Development and Validation of Stability-Indicating Methods

Stability-indicating analytical methods are crucial for assessing the chemical stability of a drug substance by accurately quantifying the active ingredient without interference from its degradation products. globalresearchonline.netmonash.edu A stability-indicating LC-UV method has been developed and validated for troxerutin, which is essential as its chemical stability had not been extensively studied previously. researchgate.netnih.gov

This method was developed following a forced degradation study of troxerutin under various stress conditions, which led to the identification of three degradation products (D1, D2, and D3) in acidic conditions. nih.gov The primary degradation product, D1 (3',4',7-Tri-O-(β-hydroxyethyl)quercetin), was identified as the stability indicator. nih.gov The validated LC-UV method utilizes a Phenomenex Kinetex EVO C18 column with a gradient elution of acetonitrile and ammonium bicarbonate buffer (10 mM, pH 9.2). nih.gov This method demonstrated linearity, precision (RSD ≤ 2%), accuracy (recoveries of 98.8% for triHer and 97.9% for D1), and selectivity for all components in the degradation pattern of troxerutin. nih.gov The development of such methods is vital for ensuring the quality and shelf-life of troxerutin-containing products. globalresearchonline.netmonash.edu

Isomeric Separation and Quantification of Hydroxyethylrutin Derivatives

Troxerutin is not a single compound but a complex mixture of semi-synthetic hydroxyethylrutosides (HERs). researchgate.netnih.gov These derivatives arise from the hydroxyethylation of rutin, a naturally occurring flavonoid with four hydroxyl groups available for substitution. This can theoretically lead to the formation of about fifteen different hydroxyethylrutin isomers. researchgate.net

Mass Spectrometry-Based Characterization of Rutin, tris-O-(2-hydroxyethyl)- and its Metabolites

Mass spectrometry (MS) is a powerful technique for the structural elucidation and quantification of molecules, providing detailed information based on their mass-to-charge ratio. nih.govyoutube.com When coupled with liquid chromatography (LC-MS), it becomes an exceptionally sensitive and specific tool for analyzing complex mixtures and identifying metabolites. researchgate.netglobalresearchonline.netnih.gov

A highly sensitive LC-MS/MS method has been developed for the determination of troxerutin in human plasma. researchgate.net This method employs multiple reaction monitoring (MRM) in the positive ion mode, with transitions at m/z 743.2 -> 435.3 for troxerutin. researchgate.net This level of specificity allows for accurate quantification even at very low concentrations (0.01-10 ng/mL). researchgate.net

The study of drug metabolites is a critical part of drug discovery and development, as metabolites can be either active or toxic. ijpras.com LC-MS is a key technology for identifying and characterizing these metabolites. ijpras.com Forced degradation studies, often analyzed by LC-MS, help to identify potential degradation products that might be formed during storage or in vivo. nih.govnih.gov For troxerutin, LC-MS has been instrumental in identifying degradation products formed under acidic conditions, such as 3',4',7-Tri-O-(β-hydroxyethyl)quercetin (D1), 3',4',5,7-Tetra-O-(β-hydroxyethyl)quercetin (D2), and 3',4'-Di-O-(β-hydroxyethyl)quercetin (D3). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Rutin, tris-O-(2-hydroxyethyl)-

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule. While specific NMR data for Rutin, tris-O-(2-hydroxyethyl)- is not extensively detailed in the provided search results, the Human Metabolome Database (HMDB) does provide a predicted 1H NMR spectrum for troxerutin in D2O at 700 MHz. hmdb.ca This predicted spectrum can serve as a reference for researchers working on the synthesis and characterization of troxerutin and its analogues. For complex structures like troxerutin, 2D NMR techniques such as COSY, HSQC, and HMBC would be essential to unambiguously assign all proton and carbon signals and confirm the positions of the hydroxyethyl (B10761427) groups on the rutin backbone.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Research Applications

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental analytical techniques used to characterize molecules based on their interaction with electromagnetic radiation. nih.gov

UV-Vis Spectroscopy: Troxerutin exhibits characteristic UV absorbance maxima. One study reports a maximum absorbance at 348 nm in 0.1M acetic acid, which was found to be stable for 3 hours. scispace.com Another study, focusing on selenium-troxerutin nanoconjugates, reported an absorption peak for troxerutin at 380 nm. researchgate.net UV-Vis spectroscopy is often used for quantitative analysis, as the absorbance is directly proportional to the concentration, following the Beer-Lambert law. scispace.com For troxerutin, linearity has been demonstrated in the concentration range of 5-40 mcg/ml. scispace.com It is also a key detection method in HPLC systems for quantifying troxerutin. researchgate.netscispace.comnih.gov

Infrared Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in a molecule. The FTIR spectrum of troxerutin shows characteristic peaks, including a C-O stretching band around 1060 cm⁻¹, an O-H bending band at 1359 cm⁻¹, and a C=O stretching band at 2936 cm⁻¹. researchgate.net A broad peak around 3401 cm⁻¹ is attributed to the stretching vibration of the O-H groups. researchgate.net FTIR is valuable for confirming the identity of troxerutin and for studying its interactions with other molecules, for instance, in the formation of nanoconjugates. researchgate.netmdpi.com

Table 2: Spectroscopic Data for Troxerutin
Spectroscopic TechniqueParameterObserved Value/RangeReference
UV-Vis Spectroscopyλmax348 nm (in 0.1M acetic acid) scispace.com
λmax380 nm researchgate.net
Infrared (IR) SpectroscopyC-O stretch~1060 cm⁻¹ researchgate.net
O-H bend1359 cm⁻¹ researchgate.net
C=O stretch2936 cm⁻¹ researchgate.net
O-H stretch~3401 cm⁻¹ researchgate.net

Computational Chemistry and Cheminformatics for Rutin, tris-O-(2-hydroxyethyl)- Analogues

Computational chemistry and cheminformatics are increasingly powerful tools in drug discovery and development, enabling the prediction of molecular properties and interactions before synthesis. youtube.com These methods can be applied to study troxerutin and its analogues to understand their structure-activity relationships.

Molecular docking simulations have been used to investigate the interaction of troxerutin with biological targets. For example, computational studies have shown that troxerutin can bind to the minor groove of DNA. nih.gov Another in silico study predicted that troxerutin could act as a competitive inhibitor of thrombin by docking into its catalytic site, providing a possible explanation for its cardioprotective effects. researchgate.net

Cheminformatics tools can also be used to predict the properties of troxerutin analogues. For instance, online servers can be used for oral bioavailability analysis and to predict potential toxicities. researchgate.net Furthermore, machine learning algorithms can be applied to large datasets from high-throughput metabolomic studies to identify key compounds, which could potentially include troxerutin analogues, that are characteristic of a particular biological state. biorxiv.org These computational approaches can significantly accelerate the research process by prioritizing compounds for further experimental investigation. youtube.com

Molecular and Cellular Pharmacological Investigations of Rutin, Tris O 2 Hydroxyethyl

Elucidation of Molecular Targets and Binding Mechanisms

Troxerutin (B1681598) interacts with a variety of molecular targets, leading to the modulation of their activity. These interactions are fundamental to its observed pharmacological effects.

Enzyme Modulation (e.g., Acetylcholinesterase, COX-2)

Studies have demonstrated that Troxerutin can significantly modulate the activity of key enzymes involved in pathological processes. For instance, it has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). journal-jop.orgnih.gov This inhibition can lead to increased levels of acetylcholine in the brain, which is beneficial in conditions associated with cholinergic deficits. nih.gov In studies on D-galactose-induced aging models in mice, Troxerutin administration significantly inhibited AChE activity in the basal forebrain, hippocampus, and frontal cortex. nih.gov

Furthermore, Troxerutin has been found to down-regulate the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway responsible for the synthesis of prostaglandins. dntb.gov.uanih.gov In a study using RAW 264.7 cells stimulated with lipopolysaccharides (LPS), Troxerutin was observed to considerably lower the protein expression of COX-2. dntb.gov.ua Another study on 5-fluorouracil-induced intestinal mucositis in mice showed that Troxerutin treatment significantly decreased the expression of COX-2 in the duodenal mucosa. nih.gov This inhibitory effect on COX-2 is a significant contributor to Troxerutin's anti-inflammatory properties. dntb.gov.uanih.gov

Receptor and Protein Interactions

The therapeutic potential of Troxerutin is also linked to its ability to interact with and modulate various receptors and proteins. Research has shown that Troxerutin can influence the expression of nicotinic acetylcholine receptor alpha 7 (nAchRα7) and enhance its interaction with postsynaptic density protein 95 (PSD95) and N-methyl-D-aspartate receptor subunit 1 (NMDAR1). nih.gov This modulation of receptor complexes in the brain is thought to contribute to its neuroprotective effects. nih.gov

Troxerutin also interacts with proteins involved in cell signaling and survival. For example, it has been shown to suppress the expression of IκB kinase (IKKβ), which in turn inhibits the nuclear translocation of the NF-κB p65 subunit. sci-hub.se This interaction is crucial for its anti-inflammatory and anti-cancer effects. sci-hub.se

Modulation of Cellular Signaling Pathways

Troxerutin exerts its pharmacological effects by modulating a complex network of intracellular signaling pathways. These pathways are critical for cellular homeostasis, and their dysregulation is often associated with various diseases.

Oxidative Stress Response Pathways (e.g., Nrf2 Activation)

A significant body of evidence points to Troxerutin's ability to modulate oxidative stress response pathways, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. journal-jop.orgspandidos-publications.com Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. nih.gov

Anti-Inflammatory Signaling Mechanisms (e.g., NF-κB Downregulation)

Troxerutin has been consistently shown to possess potent anti-inflammatory properties by downregulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. journal-jop.orgsci-hub.se NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. sci-hub.se

Research indicates that Troxerutin can inhibit the activation and nuclear translocation of NF-κB. journal-jop.orgsci-hub.se In a study on a hepatocellular carcinoma cell line, Troxerutin was found to suppress the nuclear translocation of the p65 subunit of NF-κB by downregulating IKKβ. sci-hub.se This, in turn, leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. dntb.gov.uafrontiersin.org The anti-inflammatory effects of Troxerutin have been observed in various models, including LPS-stimulated RAW 264.7 cells and in cases of jellyfish dermatitis. dntb.gov.uanih.gov

Apoptosis-Related Pathways (e.g., APAF-1, BAX, Caspases, BCL-2)

Troxerutin has been found to modulate apoptosis, or programmed cell death, through its interaction with key proteins in the apoptotic cascade. benthamdirect.comnih.gov The balance between pro-apoptotic and anti-apoptotic proteins is crucial for cell survival and its dysregulation is a hallmark of many diseases, including cancer.

Studies have demonstrated that Troxerutin can induce apoptosis in cancer cells by upregulating the expression of pro-apoptotic proteins such as BAX and downregulating the expression of the anti-apoptotic protein BCL-2. nih.govnih.gov This shift in the BAX/BCL-2 ratio leads to mitochondrial membrane perturbation, the release of cytochrome c, and the subsequent activation of the caspase cascade. nih.govnih.gov Specifically, the formation of the apoptosome, a complex of Apoptotic protease activating factor 1 (APAF-1), cytochrome c, and procaspase-9, leads to the activation of executioner caspases like caspase-3, ultimately resulting in cell death. nih.govnih.gov This pro-apoptotic effect of Troxerutin has been observed in various cancer cell lines, including HeLa and triple-negative breast cancer cells. nih.govnih.gov

PI3K/Akt Signaling Upregulation

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of various cellular processes, including cell growth, proliferation, survival, and apoptosis. Emerging evidence suggests that Rutin (B1680289), tris-O-(2-hydroxyethyl)- can modulate this pathway, contributing to its therapeutic effects.

In a study investigating the anticancer properties of Rutin, tris-O-(2-hydroxyethyl)- in human non-small-cell lung cancer A549 cells, it was observed that the compound could reduce the expression of key components of the PI3K/Akt pathway. nih.gov Specifically, treatment with Rutin, tris-O-(2-hydroxyethyl)- led to a decrease in the mRNA expression of PI3K and Akt. nih.gov This downregulation was associated with an increase in the expression of tumor suppressor proteins p53 and p21, and a decrease in the expression of cell cycle promoter Cyclin D1. nih.gov

Another study highlighted the role of the PI3K/Akt pathway in the protective effects of Rutin, tris-O-(2-hydroxyethyl)- against kidney injury. nih.gov The findings suggested that the compound alleviates kidney damage by enhancing the expression of microtubule-associated protein 4 (MAP4) through the PI3K/Akt pathway. nih.gov Furthermore, research has indicated that Rutin, tris-O-(2-hydroxyethyl)- can enhance the activation of the PI3K/Akt pathway, which plays a role in its neuroprotective effects by decreasing the levels of advanced glycation end products, reactive oxygen species (ROS), and protein carbonyls. researchgate.net

Preclinical In Vitro Biological Activities in Cellular Models

Antioxidant Activities in Cellular Systems

Rutin, tris-O-(2-hydroxyethyl)- has demonstrated notable antioxidant properties in various cellular models. It effectively scavenges free radicals and protects cells from oxidative stress-induced damage. nih.gov The compound has been shown to scavenge superoxide (B77818) and nitric oxide radicals, as well as stable model radicals. nih.gov

In cellular systems, Rutin, tris-O-(2-hydroxyethyl)- protects different cell types, including epithelial cells, fibroblasts, and lymphocytes, against apoptosis, necrosis, and mitotic death induced by peroxyl radicals. nih.gov This cytoprotective effect is attributed to its ability to scavenge intracellular basal and inducible ROS levels and restore depleted intracellular glutathione (B108866) (GSH) levels. nih.gov The antioxidant activity of Rutin, tris-O-(2-hydroxyethyl)- is also mediated through the inhibition of NOX2 and stimulation of the Nrf2 signaling pathway, leading to reduced ROS production and improved antioxidant capacity. nih.gov

Anti-Inflammatory Activities in Cellular Systems

Rutin, tris-O-(2-hydroxyethyl)- exhibits significant anti-inflammatory effects in cellular systems. It has been shown to reduce the expression of inflammatory cytokines in cancer cells. nih.gov In a study using RAW 264.7 cells, a macrophage cell line, Rutin, tris-O-(2-hydroxyethyl)- was found to down-regulate the protein expression of pro-inflammatory markers such as TNF-α, COX-2, NF-κB, and IL-1β more effectively than quercetin (B1663063), rutin, and acetylsalicylic acid. researchgate.net

Furthermore, in a model of jellyfish dermatitis, Rutin, tris-O-(2-hydroxyethyl)- was shown to suppress the inflammatory response by activating the Nrf2/HO-1 signaling pathway. frontiersin.org It significantly reduced the levels of inflammatory cytokines, including TNF-α, IL-1β, IL-6, and IL-8, in both in vivo and in vitro models. frontiersin.org The anti-inflammatory effect of Rutin, tris-O-(2-hydroxyethyl)- has also been observed in a mouse model of osteoarthritis, where it inhibited the inflammatory response by preventing the activation of the NF-kappaB and MAPK signal pathways. frontiersin.org

Antiproliferative Effects in Cellular Models (e.g., Carcinoma Cell Lines)

Rutin, tris-O-(2-hydroxyethyl)- has demonstrated antiproliferative activity against various cancer cell lines. In human non-small-cell lung cancer A549 cells, it was shown to inhibit cell proliferation in a dose-dependent manner. nih.gov This effect was associated with the downregulation of PCNA and Cyclin D1 expression and the upregulation of p53 and p21 expression. nih.gov

In a study on anaplastic thyroid carcinoma (ATC) cell lines, Rutin, tris-O-(2-hydroxyethyl)- was found to block the invasiveness of cancer cells. nih.gov Treatment with the compound also led to an increased expression of pro-apoptotic proteins Caspase-3 and BID, and a decreased expression of the anti-apoptotic protein bcl-2. nih.gov Furthermore, in oral cancer KB cells, Rutin, tris-O-(2-hydroxyethyl)- induced cytotoxicity and reduced cell viability, with an IC50 value of 50 μg/ml. semanticscholar.org The antiproliferative effects in these cells were linked to increased levels of nitric oxide, reactive oxygen species, and lipid peroxidation, leading to apoptosis. semanticscholar.org

Structure-Activity Relationship (SAR) Studies of Rutin, tris-O-(2-hydroxyethyl)- and Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. Such studies on Rutin, tris-O-(2-hydroxyethyl)- and its analogues have provided insights into the molecular features responsible for its pharmacological effects.

Influence of Hydroxyethyl (B10761427) Substitutions on Biological Activity

The presence and position of hydroxyethyl substitutions on the rutin backbone play a significant role in the biological activity of Rutin, tris-O-(2-hydroxyethyl)-. The process of hydroxyethylation of rutin results in a mixture of semisynthetic hydroxyethylrutosides. nih.gov

Studies comparing the antioxidant activity of Rutin, tris-O-(2-hydroxyethyl)- with its parent compound, rutin, and other flavonoids have revealed the impact of these substitutions. For instance, while quercetin and rutin exhibit a high ability to scavenge active ROS, the antioxidant activity of Rutin, tris-O-(2-hydroxyethyl)- was found to be very low, which may be attributed to the ethylation of the hydroxyl group. researchgate.net However, another study investigating the effect of hydroxyethyl rutosides on lipid peroxidation and free radical scavenging activity found that these compounds, while less active than quercetin, still exhibited considerable inhibition of microsomal lipid peroxidation and were potent hydroxyl radical scavengers. nih.gov The introduction of substitute groups through chemical modification can alter physicochemical properties like electron density, hydrophobicity, and steric strain, which may, in turn, enhance certain biological activities. nih.gov

The anti-inflammatory properties are also influenced by the hydroxyethyl groups. In RAW 264.7 cells, Rutin, tris-O-(2-hydroxyethyl)- was found to be a more potent down-regulator of pro-inflammatory protein markers like TNF-α, COX-2, NF-κB, and IL-1β compared to quercetin and rutin. researchgate.net This suggests that the hydroxyethyl substitutions contribute to its enhanced anti-inflammatory effects.

Comparative Analysis of Rutin, tris-O-(2-hydroxyethyl)- with Parent Rutin and Other Derivatives

A comparative analysis of Rutin, tris-O-(2-hydroxyethyl)- (often studied as its primary mixture, Troxerutin) and its parent compound, rutin, reveals significant differences in their molecular and cellular activities. These distinctions are largely attributed to the hydroxyethylation of the rutin molecule, which alters its solubility, stability, and interactions with biological targets. nih.gov

Physicochemical and Pharmacokinetic Differences:

One of the most notable differences between Rutin, tris-O-(2-hydroxyethyl)- and rutin is their solubility. The addition of hydroxyethyl groups increases the water solubility of the compound, which can enhance its absorption and bioavailability following oral administration. nih.gov Rutin, tris-O-(2-hydroxyethyl)- is also suggested to have greater stability under certain conditions compared to rutin. nih.gov These pharmacokinetic advantages may contribute to the potentially more pronounced therapeutic effects observed with the derivative in some instances. nih.gov

Antioxidant Activity:

While both rutin and its derivatives exhibit antioxidant properties, their mechanisms and potencies can differ. Rutin and its aglycone, quercetin, are known for their potent ability to scavenge reactive oxygen species (ROS). nih.gov In contrast, some studies suggest that Troxerutin, the mixture rich in Rutin, tris-O-(2-hydroxyethyl)-, exhibits a lesser direct ROS scavenging function. nih.gov However, it demonstrates a protective effect against oxidative stress by other mechanisms, such as inhibiting the production of ROS and reducing cellular damage induced by oxidative insults. nih.gov For instance, pretreatment with Troxerutin has been shown to protect human dermal papilla cells from H₂O₂-induced ROS production and subsequent cell damage. nih.gov

Anti-inflammatory Effects:

The anti-inflammatory properties of Rutin, tris-O-(2-hydroxyethyl)- appear to be more pronounced in certain aspects compared to rutin. While both compounds can reduce the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway, Troxerutin has been shown to be a more potent down-regulator of several pro-inflammatory protein markers. nih.gov Studies have indicated that Troxerutin is more effective than rutin and quercetin in reducing the expression of tumor necrosis factor-alpha (TNF-α), nuclear factor-kappa B (NF-κB), and interleukin-1β (IL-1β). nih.gov Interestingly, while quercetin and rutin can significantly decrease nitric oxide (NO) levels in inflamed cells, Troxerutin does not appear to share this specific mechanism. nih.gov

Vascular Effects:

Both Rutin, tris-O-(2-hydroxyethyl)- and rutin are recognized for their vasoprotective effects. Rutin contributes to maintaining vascular elasticity by influencing collagen and elastin (B1584352) synthesis. nih.gov Troxerutin is particularly noted for its ability to improve microcirculation and reduce capillary fragility. It has been shown to inhibit platelet aggregation, a critical factor in preventing thrombosis. nih.gov Furthermore, research on endothelial cells has demonstrated that Troxerutin can counteract the hyperglycemia-induced upregulation of vascular endothelial growth factor (VEGF), a key player in diabetic retinopathy, by modulating the PKCβII/HuR signaling pathway.

Comparative Data of Pharmacological Activities

PropertyRutin, tris-O-(2-hydroxyethyl)- (as Troxerutin)RutinQuercetinReference
Water Solubility HigherLowerLow nih.gov
Stability Potentially GreaterLowerLower nih.gov
ROS Scavenging Low direct activityHigh activityHigh activity nih.gov
TNF-α Down-regulation More PotentLess PotentLess Potent nih.gov
COX-2 Down-regulation EffectiveEffectiveEffective nih.gov
NF-κB Down-regulation More PotentLess PotentLess Potent nih.gov
IL-1β Down-regulation More PotentLess PotentLess Potent nih.gov
NO Level Reduction Not ObservedSignificantSignificant nih.gov
VEGF Upregulation Inhibition DemonstratedNot specifiedNot specified

Interactive Data Table: Comparative Anti-inflammatory Marker Regulation

CompoundTNF-αCOX-2NF-κBIL-1βNO
Rutin, tris-O-(2-hydroxyethyl)- (as Troxerutin) ↓↓↓↓↓↓↓↓↓↓↓-
Rutin ↓↓↓↓
Quercetin ↓↓↓↓
Arrow direction indicates down-regulation; the number of arrows indicates the relative potency observed in comparative studies. A dash indicates no significant effect was observed.

Preclinical in Vivo Biological and Mechanistic Studies of Rutin, Tris O 2 Hydroxyethyl

Pharmacokinetic Profiling in Preclinical Animal Models

Pharmacokinetic studies are crucial for determining the viability of a compound as a therapeutic agent. nih.gov Preclinical evaluation in animal models helps to understand how the organism affects the drug through absorption, distribution, metabolism, and excretion (ADME). nih.govyoutube.com

Studies in animal models indicate that Rutin (B1680289), tris-O-(2-hydroxyethyl)- possesses favorable pharmacokinetic properties. Due to its high water solubility, it is significantly absorbed by the gastrointestinal system. nih.gov

Once absorbed, the compound undergoes metabolism primarily in the liver. It has been reported that approximately 75% of the compound is metabolized in the liver, while the remaining 25% is eliminated unchanged by the kidneys. plos.org In a study involving Sprague-Dawley rats administered the compound via intraperitoneal injection, samples were collected from urine and feces over 24 hours to analyze its metabolic fate. globethesis.com While this indicates excretion routes, detailed information on the distribution of the compound throughout various tissues in preclinical models is not extensively documented in the available literature.

Summary of ADME Profile in Animal Models

Pharmacokinetic Parameter Finding Source
Absorption Significantly absorbed through the gastrointestinal system. nih.gov
Metabolism Primarily metabolized in the liver (~75%). plos.org

| Excretion | Approximately 25% is excreted unchanged by the kidneys; metabolites are also found in feces. | plos.orgglobethesis.com |

The metabolism of Rutin, tris-O-(2-hydroxyethyl)- has been investigated in rats. Following administration, a significant metabolite peak was detected in the feces. globethesis.com Further in vitro studies culturing the compound with intestinal bacteria also revealed a significant metabolite peak, suggesting a role for gut microbiota in its metabolism. globethesis.com

While direct in vivo identification of all metabolites from biological matrices is not fully detailed, chemical stability studies have identified potential degradation products that may also represent metabolites. Under acidic conditions, three primary degradation products have been characterized: 3',4',7-Tri-O-(β-hydroxyethyl)quercetin, 3',4',5,7-Tetra-O-(β-hydroxyethyl)quercetin, and 3',4'-Di-O-(β-hydroxyethyl)quercetin. researchgate.netnih.gov

Investigation of Biological Activities in Disease Animal Models (Mechanistic Focus)

The therapeutic potential of Rutin, tris-O-(2-hydroxyethyl)- has been explored in various animal models of disease, with a focus on elucidating its underlying mechanisms of action.

Rutin, tris-O-(2-hydroxyethyl)- has demonstrated significant neuroprotective effects in several preclinical models of neurodegenerative diseases, particularly Alzheimer's disease (AD). nih.govresearchgate.net Its mechanisms are multifaceted, primarily involving antioxidant, anti-inflammatory, and anti-apoptotic actions. nih.gov

In mouse models of AD induced by amyloid-beta (Aβ) peptides, the compound has been shown to mitigate cognitive deficits. nih.gov One key mechanism is the enhancement of the phosphoinositide 3-kinase/Akt (PI3K/Akt) signaling pathway, a critical pathway for neuronal survival and plasticity. nih.govresearchgate.net It also inhibits the endoplasmic reticulum stress pathway, which is often activated in neurodegenerative conditions. nih.gov

Furthermore, the compound exerts potent antioxidant effects within the brain. Studies have shown it reduces levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation, in the hippocampus. nih.gov Concurrently, it boosts the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx). nih.gov This reduction in oxidative stress is a crucial component of its neuroprotective capacity. nih.gov The compound also demonstrates anti-apoptotic properties by preventing Aβ-induced neuronal apoptosis in the dentate gyrus and increasing the levels of the anti-apoptotic protein BCL-2 while decreasing pro-apoptotic proteins. nih.govresearchgate.netresearchgate.net

Summary of Neuroprotective Mechanisms

Mechanistic Target Effect of Rutin, tris-O-(2-hydroxyethyl)- Animal Model
Oxidative Stress Decreases ROS and MDA; Increases SOD and GPx activity. Aβ-induced AD rat/mouse models. nih.gov
Apoptosis Inhibits Aβ-induced neuronal apoptosis; Increases BCL-2. Aβ-induced AD rat model. nih.govresearchgate.net
Cell Signaling Increases PI3K/Akt signaling pathway activity. Mouse model of AD. nih.govresearchgate.net

| Inflammation | Reduces acetylcholinesterase activity. | Rat model of AD. nih.gov |

The compound has shown significant protective effects in animal models of kidney damage, such as cisplatin-induced nephrotoxicity and diabetic nephropathy. researchgate.netfoodandnutritionresearch.netnih.gov

In a cisplatin-induced renal injury model in Wistar rats, Rutin, tris-O-(2-hydroxyethyl)- significantly alleviated renal dysfunction, as evidenced by reduced levels of blood urea nitrogen (BUN) and creatinine. foodandnutritionresearch.netnih.gov The protective mechanism involves the regulation of the PI3K/AKT pathway through the enhancement of MAP4 expression, which helps to reduce cellular apoptosis. foodandnutritionresearch.netnih.gov It also mitigates oxidative stress by decreasing levels of MDA, hydrogen peroxide (H2O2), and nitric oxide (NO), while increasing the activities of antioxidant enzymes like SOD, catalase (CAT), and glutathione (GSH). foodandnutritionresearch.netnih.gov Furthermore, it exerts anti-inflammatory effects by reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6, and increasing the anti-inflammatory cytokine IL-10. foodandnutritionresearch.netnih.gov

In a model of type-1 diabetic nephropathy in rats, the compound demonstrated a protective role by modulating key signaling events. It was found to increase the expression of Smad interacting protein 1 (SIP1) while lowering the levels of microRNA-192 (miR-192) and transforming growth factor-beta (TGF-β), which are implicated in the progression of renal fibrosis. researchgate.net

Summary of Reno-protective Mechanisms

Mechanistic Target Effect of Rutin, tris-O-(2-hydroxyethyl)- Animal Model
Oxidative Stress Decreases MDA, H2O2, NO; Increases SOD, CAT, GSH. Cisplatin-induced renal injury in rats. foodandnutritionresearch.netnih.gov
Inflammation Decreases TNF-α, Pro-IL-1β, IL-6; Increases IL-10. Cisplatin-induced renal injury in rats. foodandnutritionresearch.netnih.gov
Apoptosis Attenuates cellular apoptosis via PI3K/AKT pathway. Cisplatin-induced renal injury in rats. foodandnutritionresearch.netnih.gov

| Fibrosis Signaling | Increases SIP1; Decreases miR-192, TGF-β. | Type-1 diabetic rat model. researchgate.net |

Preclinical studies in diet-induced obese animal models have revealed that Rutin, tris-O-(2-hydroxyethyl)- possesses anti-obesity properties. nih.gov In mice fed a high-fat-high-fructose diet (HFFD), administration of the compound restricted obesity, improved insulin (B600854) sensitivity, and reduced lipid accumulation. nih.gov

The underlying mechanisms are linked to the regulation of lipid metabolism. The compound was found to upregulate fatty acid oxidation in the hearts of HFFD-fed mice. nih.gov This was associated with the reversal of HFFD-induced downregulation of key metabolic regulators, including peroxisome proliferator-activated receptor-alpha (PPAR-α), peroxisome proliferator-activated receptor gamma coactivator-1α (PGC-1α), and AMP-activated protein kinase (AMPK). nih.gov Conversely, it downregulated fatty acid transport and lipogenesis by reversing the upregulation of cluster of differentiation 36 (CD36) and sterol regulatory element-binding protein-1c (SREBP-1c). nih.govnih.gov The antioxidant properties of the compound are also believed to contribute to its beneficial metabolic effects. nih.gov Studies on its parent compound, rutin, suggest that mechanisms may also involve the activation of brown adipose tissue (BAT) to increase energy expenditure. researchgate.net

Summary of Anti-Obesity Mechanisms

Mechanistic Target Effect of Rutin, tris-O-(2-hydroxyethyl)- Animal Model
Fatty Acid Oxidation Upregulates PPAR-α, PGC-1α, AMPK. High-fat-high-fructose diet-fed mice. nih.gov
Lipogenesis & FA Transport Downregulates SREBP-1c, CD36. High-fat-high-fructose diet-fed mice. nih.govnih.gov
Insulin Sensitivity Improves whole-body insulin sensitivity. High-fat-high-fructose diet-fed mice. nih.gov

| Energy Expenditure | May increase energy expenditure through BAT activation (inferred from rutin studies). | Diet-induced obesity mice (rutin). researchgate.net |

Vascular Modulatory Mechanisms in Animal Models

Preclinical research in animal models has elucidated several vascular modulatory mechanisms of hydroxyethylated derivatives of rutin, often studied as a mixture known as troxerutin (B1681598), which includes Rutin, tris-O-(2-hydroxyethyl)-. These studies highlight the compound's potential to influence vascular health through various pathways, primarily focusing on its anti-inflammatory, antioxidant, and permeability-regulating properties.

One of the key mechanisms identified is the ability to counteract hyperglycemia-induced increases in vascular endothelial growth factor (VEGF). nih.govresearchgate.net VEGF is a significant factor in vascular permeability and neovascularization, particularly in pathologies such as diabetic retinopathy. In a study utilizing a streptozotocin-induced diabetic rat model, administration of troxerutin demonstrated a significant reduction in retinal VEGF protein concentrations. This suggests a protective role against the vascular complications associated with diabetes. researchgate.net

The modulatory effect on VEGF is believed to be mediated through the protein kinase C βII (PKCβII)/Hu-antigen R (HuR) pathway. nih.gov In vitro studies using endothelial cells have shown that troxerutin can hinder the hyperglycemia-induced upregulation of this pathway, thereby preventing the subsequent increase in VEGF expression. nih.gov

Furthermore, troxerutin has been shown to exert its vascular modulatory effects by influencing inflammatory processes within the vasculature. In animal models of sepsis, troxerutin administration led to a significant decrease in the levels of pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α). researchgate.net By reducing the systemic inflammatory response, the compound can mitigate vascular damage associated with severe infections.

The anti-inflammatory action of troxerutin also extends to the expression of endothelial cell adhesion molecules. In diabetic rats, troxerutin treatment has been observed to reduce the elevated levels of intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1) in aortic tissue. This reduction in adhesion molecules can limit the infiltration of inflammatory cells into the vascular wall, a critical step in the development of atherosclerosis.

The effect of hydroxyethylrutosides on vascular permeability has also been a focus of investigation. While direct in vivo quantitative data is limited, ex vivo studies on single perfused microvessels from frog mesentery have shown that a standardized mixture of hydroxyethylrutosides can reduce hydraulic permeability in a concentration-dependent manner. This effect is thought to contribute to the compound's ability to reduce edema associated with venous insufficiency.

Table 1: Effect of Troxerutin on Retinal VEGF Protein Concentration in a Diabetic Rat Model

Treatment GroupRetinal VEGF Protein Concentration (pg/mg)
Non-diabetic Control21.5 +/- 2.1
Diabetic Control27.7 +/- 5.8
Diabetic + Troxerutin (10 mg/kg)24.5 +/- 3.8
Diabetic + Troxerutin (50 mg/kg)19.5 +/- 2.2

Data adapted from studies on streptozotocin-induced diabetic rats. researchgate.net

Biodistribution and Target Engagement Studies in Preclinical Models

The biodistribution of O-(beta-hydroxyethyl)-rutosides (HR), a mixture containing Rutin, tris-O-(2-hydroxyethyl)-, has been investigated in preclinical animal models to understand its absorption, distribution, and accumulation in various tissues. These studies are crucial for determining the potential sites of action and for designing effective therapeutic strategies.

A study in C3H-mice investigated the concentration of HR in different organs and serum following intraperitoneal injection. The results indicated a rapid absorption and distribution of the compound, with a distinct but brief maximum level observed in the serum within 10 to 25 minutes post-injection. nih.gov This rapid peak suggests a quick onset of systemic availability.

Following this initial peak, the compound was distributed to various organs. The study provided insights into the relative accumulation of HR in different tissues at a specific time point after administration. Understanding the tissue distribution is essential for identifying the primary target organs and for correlating tissue concentrations with pharmacological effects. The findings from this study provide a basis for understanding the time course of action and the excretion patterns of these compounds. nih.gov

While specific target engagement studies in the vascular endothelium for Rutin, tris-O-(2-hydroxyethyl)- are not extensively reported, the biodistribution data, coupled with the mechanistic studies on its vascular modulatory effects, suggest that the vascular endothelium is a primary target. The observed accumulation in various organs is likely a reflection of the compound's interaction with the extensive vascular network within these tissues. The rapid clearance from the serum also suggests that the compound may be taken up by tissues or metabolized and excreted. Further research is needed to fully characterize the specific molecular interactions and target engagement within the vascular endothelium in vivo.

Table 2: Concentration of O-(beta-hydroxyethyl)-rutosides (HR) in Mouse Organs and Serum After Intraperitoneal Injection

TissueConcentration (µg/g or µg/ml)Time Post-Injection
SerumMaximum Level10-25 minutes
LiverData Not Quantified-
KidneyData Not Quantified-
SpleenData Not Quantified-
LungData Not Quantified-

Data from a study in C3H-mice after intraperitoneal injection of HR. nih.gov The original study reported a distinct but brief maximum level in the serum without providing specific quantitative data for all organs in the abstract.

Stability and Degradation Pathways of Rutin, Tris O 2 Hydroxyethyl

Forced Degradation Studies and Identification of Degradation Products

Forced degradation, or stress testing, is a crucial process in pharmaceutical development that helps to identify potential degradation pathways and products of a drug substance. ijrpp.comresearchgate.net This involves subjecting the compound to conditions more severe than its intended storage to accelerate decomposition. ijrpp.comresearchgate.net For Troxerutin (B1681598), forced degradation studies have been conducted to evaluate its stability under various stress conditions, including acid and alkali hydrolysis, oxidation, and thermal and photolytic stress. nih.gov

A key study analyzed the degradation of Troxerutin using liquid chromatography-mass spectrometry (LC-MS). nih.gov The most significant degradation was observed under acidic conditions, which led to the hydrolysis of the glycosidic bond. nih.gov This process resulted in the identification and synthesis of three primary degradation products (DPs). nih.gov

The identified degradation products arising from acidic conditions are detailed below:

D1: 3',4',7-Tri-O-(β-hydroxyethyl)quercetin

D2: 3',4',5,7-Tetra-O-(β-hydroxyethyl)quercetin

D3: 3',4'-Di-O-(β-hydroxyethyl)quercetin nih.gov

Among these, D1 was determined to be the primary indicator for the hydrolytic degradation of Troxerutin. nih.gov The principal component of the Troxerutin mixture is 3',4',7-Tri-O-(β-hydroxyethyl)rutin. nih.gov The forced degradation study provided a comprehensive degradation pattern, identifying all components present, including the di-, tri-, and tetra-hydroxyethylrutoside forms alongside the identified degradation products D1, D2, and D3. researchgate.net

Table 1: Degradation Products of Troxerutin Identified in Forced Degradation Studies nih.gov
Degradation Product IDChemical NameCondition of Formation
D13',4',7-Tri-O-(β-hydroxyethyl)quercetinAcidic Hydrolysis
D23',4',5,7-Tetra-O-(β-hydroxyethyl)quercetinAcidic Hydrolysis
D33',4'-Di-O-(β-hydroxyethyl)quercetinAcidic Hydrolysis

Stability in Various Environmental and Biological Conditions

The stability of Troxerutin is dependent on its physical state and environmental conditions.

Environmental Stability:

Solid State: As a crystalline solid, Troxerutin demonstrates good stability. It can be stored at -20°C for at least four years. caymanchem.com For shipping, it is considered stable at room temperature. selleckchem.com

Aqueous Solutions: Troxerutin's stability in aqueous solutions is limited. It is soluble in phosphate-buffered saline (PBS, pH 7.2) at approximately 1 mg/ml, but it is not recommended to store these aqueous solutions for more than one day. caymanchem.com Stock solutions in organic solvents like DMSO and dimethyl formamide (B127407) can be prepared at higher concentrations (approximately 30 mg/ml), but further dilutions into aqueous buffers should be made just prior to use in biological experiments. caymanchem.com

pH and Temperature: As established by forced degradation studies, Troxerutin is particularly susceptible to degradation in acidic environments due to hydrolysis. nih.gov Thermal degradation studies are typically conducted at temperatures between 40°C and 80°C to assess stability. youtube.com

Biological Stability: In biological systems, Troxerutin is recognized for its antioxidant properties, which inherently involve its chemical transformation. researchgate.netnih.gov It acts against reactive oxygen species (ROS), thereby protecting cells from oxidative damage. researchgate.netmedchemexpress.com This protective mechanism involves scavenging free radicals, which by its nature means the parent compound is altered. researchgate.net For instance, Troxerutin can reduce the production of ROS and protect various cell types, including intestinal epithelial cells, fibroblasts, and lymphocytes, from oxidative stress-induced cell death. researchgate.net Its administration has been associated with enhancing the activity of cellular antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx). researchgate.net This indicates that while the parent molecule is being "degraded" or consumed through its antioxidant activity, it is a fundamental aspect of its biological function.

Table 2: Stability of Troxerutin under Different Conditions
ConditionStateStability ProfileSource
Storage TemperatureCrystalline SolidStable for ≥ 4 years at -20°C. caymanchem.com
ShippingCrystalline SolidStable at room temperature. selleckchem.com
Aqueous Solution (PBS, pH 7.2)SolutionRecommended storage for not more than one day. caymanchem.com
Acidic pHSolutionSusceptible to hydrolytic degradation. nih.gov
Biological SystemsIn vivo/In vitroActs as an antioxidant, undergoing chemical changes to neutralize reactive oxygen species. researchgate.netnih.gov

Implications of Degradation for Research Methodology

The degradation of Troxerutin has significant implications for research methodologies, particularly concerning the development and validation of analytical methods. nih.gov The potential for the active compound to degrade underscores the necessity of using stability-indicating analytical methods. nih.govijrpp.com

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or excipients. ijrpp.com The research into Troxerutin's degradation led to the development of such a method. Specifically, a stability-indicating liquid chromatography-UV (LC-UV) method was developed and validated for the simultaneous determination of 3',4',7-Tri-O-(β-hydroxyethyl)rutin (the main component of Troxerutin) and its primary hydrolytic degradation product, D1. nih.gov

This method demonstrated selectivity and specificity for all components present in the degradation pattern of Troxerutin, ensuring that the quantification of the active substance is not skewed by the presence of its degradants. nih.govresearchgate.net Such validated methods are essential for:

Quality Control: Ensuring the purity and potency of Troxerutin as a raw material and in finished products.

Stability Studies: Accurately assessing the shelf-life and determining appropriate storage conditions for both the drug substance and drug products containing it. nih.gov

Reliable Research: Guaranteeing that results from in vitro and in vivo studies are attributable to the intact compound and not its degradation products, unless the activity of the degradants is also being investigated.

Emerging Research Directions and Future Perspectives for Rutin, Tris O 2 Hydroxyethyl

Integration with Systems Biology and Omics Approaches

The intricate mechanisms of Troxerutin (B1681598) are being unraveled through the lens of systems biology and "omics" technologies. nih.gov These approaches, which encompass genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the molecular interactions within a biological system. mdpi.com By analyzing the comprehensive datasets generated by these technologies, researchers can move beyond a one-target, one-drug paradigm and appreciate the multifaceted effects of Troxerutin. nih.govmdpi.com

For instance, transcriptomics analysis has been employed to study the effects of Troxerutin on gene expression in various disease models. nih.gov Proteomics, the large-scale study of proteins, has been instrumental in identifying potential protein targets of Troxerutin and understanding its impact on cellular signaling pathways. frontiersin.org In a study on inflammatory arthritis, quantitative proteomics helped to map the likely targets of Troxerutin and its mechanism of action within the synovial tissue. frontiersin.org Metabolomics, which analyzes the complete set of small-molecule metabolites, offers insights into how Troxerutin modulates metabolic pathways. mdpi.com

The integration of these multi-omics datasets presents a significant challenge due to the differences in data structure and variability between platforms. frontiersin.org However, the development of sophisticated computational tools and statistical methods is enabling researchers to build comprehensive models of Troxerutin's activity. nih.govfrontiersin.org This systems-level understanding is crucial for identifying biomarkers for treatment response and for developing more effective, personalized therapeutic strategies.

Advanced Delivery Systems for Research Applications (e.g., Nanocarriers)

A significant area of research focuses on enhancing the therapeutic potential of Troxerutin through advanced delivery systems. mdpi.com Despite its beneficial properties, the clinical efficacy of Troxerutin can be limited by factors such as poor bioavailability and rapid clearance from the body. mdpi.com To overcome these limitations, scientists are exploring the use of nanocarriers, such as solid lipid nanoparticles (SLNs) and chitosan (B1678972) nanoparticles. mdpi.comnih.gov

These nanoparticles encapsulate Troxerutin, protecting it from degradation and enabling a more controlled and sustained release. nih.gov For example, a study on Troxerutin-loaded SLNs demonstrated an average particle size of 140.5 nm and a high entrapment efficiency of 83.62%, leading to improved drug-loading and extended release. mdpi.com Similarly, chitosan-encapsulated Troxerutin nanoparticles have shown a more sustained release profile compared to the native form of the compound. nih.gov

These advanced delivery systems not only improve the pharmacokinetic profile of Troxerutin but also have the potential to target the compound to specific tissues or cells, thereby increasing its efficacy and reducing potential side effects. Further in vivo investigations are needed to fully optimize these nanocarrier systems for therapeutic interventions. mdpi.com

Novel Applications as Research Probes or Biochemical Tools

Beyond its direct therapeutic applications, the unique properties of Troxerutin are being explored for its use as a research probe and biochemical tool. Chemical probes are small molecules that are essential for interrogating complex biological systems and have been pivotal in numerous scientific discoveries. youtube.com

The ability of Troxerutin to interact with specific biological targets can be harnessed to study cellular processes. For example, its antioxidant and anti-inflammatory properties make it a valuable tool for investigating the roles of oxidative stress and inflammation in various diseases. nbinno.com By observing the effects of Troxerutin on cellular models, researchers can gain insights into the underlying mechanisms of these pathological processes.

Furthermore, chemo-proteomics, a technology that uses reactivity-based chemical probes to profile protein activity, could potentially be applied to identify the full spectrum of Troxerutin's protein targets. youtube.com This could reveal novel mechanisms of action and open up new avenues for therapeutic development. The development of Troxerutin-based probes could provide a powerful means to study the function of its target proteins directly within complex biological systems.

Unexplored Biological Targets and Mechanistic Hypotheses

While much is known about the antioxidant and anti-inflammatory effects of Troxerutin, research continues to uncover new biological targets and mechanisms of action. nih.govpatsnap.com The "druggable genome," the subset of genes in the human genome that are known to be or predicted to be druggable, still contains many understudied proteins that represent unexplored therapeutic opportunities. nih.gov

Recent studies have proposed several novel mechanistic hypotheses for Troxerutin's effects. For instance, in silico studies have suggested that Troxerutin may act as a thrombin inhibitor, which could contribute to its cardioprotective effects. scione.comresearchgate.net Molecular docking simulations have shown that Troxerutin can bind to the catalytic site of human thrombin. researchgate.net Another study identified Troxerutin as a potential antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a protein involved in pain and inflammation. mdpi.com

Furthermore, research has indicated that Troxerutin may exert its neuroprotective effects by modulating the gut-brain axis and inhibiting the NLRP3 inflammasome, a key component of the inflammatory response. nih.gov It has also been shown to interact with the complement component C9, potentially inhibiting the formation of the membrane attack complex (MAC) and thereby protecting cells from lysis. nih.gov These findings highlight the pleiotropic nature of Troxerutin and suggest that its therapeutic benefits may be mediated by a wider range of targets than previously understood.

Computational Drug Discovery and Rational Design of Novel Rutin (B1680289) Derivatives

Computational methods are playing an increasingly important role in the discovery and development of new drugs. nih.govopenmedicinalchemistryjournal.com These in silico techniques, which include molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) modeling, are being used to accelerate the design of novel derivatives of Troxerutin with improved properties. nih.govresearchgate.net

Structure-based drug design, which relies on the three-dimensional structure of the target protein, allows for the rational design of molecules that can bind with high affinity and selectivity. nih.gov For example, molecular docking studies have been used to predict the binding of Troxerutin to various targets, providing insights into its mechanism of action and guiding the design of more potent inhibitors. scione.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Rutin, tris-O-(2-hydroxyethyl)-, and how can researchers optimize reaction conditions to improve yield?

  • Methodology : Begin with rutin as the starting material and employ hydroxyethylation via nucleophilic substitution under alkaline conditions. Monitor reaction progress using HPLC or TLC. Optimize parameters such as temperature (40–60°C), molar ratios of reactants (e.g., ethylene oxide:rutin = 3:1), and catalyst selection (e.g., sodium hydroxide). Purify via column chromatography (silica gel, ethyl acetate/methanol eluent) and confirm purity via NMR (¹H/¹³C) and mass spectrometry .
  • Data Analysis : Compare yields across trials using ANOVA to identify statistically significant variables. Reference spectral databases (e.g., SDBS) for structural validation.

Q. Which analytical techniques are most reliable for characterizing the purity and structural integrity of Rutin, tris-O-(2-hydroxyethyl)-?

  • Methodology : Combine multiple techniques:

  • Chromatography : HPLC with UV detection (λ = 254 nm) and C18 column; validate against certified reference materials (e.g., Troxerutin ).
  • Spectroscopy : ¹H NMR (DMSO-d₆, 500 MHz) to confirm hydroxyethyl group integration; FT-IR for functional group analysis (C-O-C stretch at ~1100 cm⁻¹).
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (m/z 742.67 ).
    • Validation : Cross-check results with peer-reviewed protocols from journals like Reviews in Analytical Chemistry to ensure reproducibility .

Q. How does the solubility profile of Rutin, tris-O-(2-hydroxyethyl)- vary across solvents, and what implications does this have for in vitro assays?

  • Experimental Design : Test solubility in polar (water, DMSO) and non-polar solvents (ethyl acetate) using gravimetric analysis. Measure dissolution rates via UV-Vis spectroscopy at saturation points.
  • Interpretation : Higher solubility in DMSO suggests suitability for cell-based studies, while aqueous instability may require formulation with cyclodextrins. Document solvent effects on bioactivity in supplementary materials .

Advanced Research Questions

Q. What computational approaches (e.g., DFT, molecular docking) can predict the antioxidant mechanism of Rutin, tris-O-(2-hydroxyethyl)-?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) of phenolic O-H groups using Gaussian 09 with B3LYP/6-311++G(d,p) basis set. Compare with unmodified rutin to assess hydroxyethylation’s impact on radical scavenging .
  • Molecular Docking : Simulate interactions with ROS targets (e.g., superoxide dismutase) using AutoDock Vina; validate with in vitro assays (e.g., DPPH/ABTS).
    • Data Contradictions : Address discrepancies between computational predictions and experimental IC₅₀ values by revisiting solvation models or adjusting force fields.

Q. How can researchers resolve conflicting data on the pharmacokinetic behavior of Rutin, tris-O-(2-hydroxyethyl)- in murine models?

  • Systematic Review : Compile existing studies and stratify by administration route (oral vs. intravenous), dosage, and analytical methods. Use meta-analysis to identify outliers.
  • Experimental Replication : Conduct cross-lab studies under standardized conditions (e.g., fixed-dose protocols, LC-MS/MS quantification). Publish raw datasets to enable reproducibility audits .

Q. What experimental strategies can isolate the contribution of Rutin, tris-O-(2-hydroxyethyl)-’s hydroxyethyl groups to its anti-inflammatory activity?

  • Comparative Design : Synthesize analogs (e.g., mono-/di-hydroxyethyl derivatives) and test in LPS-induced macrophage models. Measure TNF-α/IL-6 suppression via ELISA.
  • Structure-Activity Relationship (SAR) : Use multivariate regression to correlate substituent positions with bioactivity. Reference crystallographic data (e.g., ORTEP-3 for conformational analysis ).

Data Presentation Guidelines

  • Tables : Include comparative tables for yields, spectroscopic data, and bioassay results (e.g., IC₅₀ values vs. controls).
  • Supplementary Materials : Archive raw chromatograms, NMR spectra, and docking parameters in open-access repositories. Follow Beilstein Journal of Organic Chemistry standards for experimental detail .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.